(3R,4S)-1-(TERT-BUTOXYCARBONYL)-4-({[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}METHYL)TETRAHYDRO-1H-PYRROLE-3-CARBOXYLIC ACID
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Overview
Description
(3R,4S)-1-(TERT-BUTOXYCARBONYL)-4-({[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}METHYL)TETRAHYDRO-1H-PYRROLE-3-CARBOXYLIC ACID is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of a tetrahydropyrrole ring, which is a five-membered ring containing one nitrogen atom. The compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-1-(TERT-BUTOXYCARBONYL)-4-({[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}METHYL)TETRAHYDRO-1H-PYRROLE-3-CARBOXYLIC ACID typically involves multiple steps. One common method starts with the protection of the amine group using a tert-butoxycarbonyl (Boc) group. This is followed by the introduction of the fluorenylmethoxycarbonyl (Fmoc) group to protect the secondary amine. The final step involves the formation of the tetrahydropyrrole ring through a cyclization reaction under specific conditions, such as the use of a base like sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors is also common to ensure consistent product quality and to minimize the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-1-(TERT-BUTOXYCARBONYL)-4-({[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}METHYL)TETRAHYDRO-1H-PYRROLE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(3R,4S)-1-(TERT-BUTOXYCARBONYL)-4-({[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}METHYL)TETRAHYDRO-1H-PYRROLE-3-CARBOXYLIC ACID has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3R,4S)-1-(TERT-BUTOXYCARBONYL)-4-({[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}METHYL)TETRAHYDRO-1H-PYRROLE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes that are crucial for cellular function.
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-1-(TERT-BUTOXYCARBONYL)-4-({[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}METHYL)TETRAHYDRO-1H-PYRROLE-3-CARBOXYLIC ACID: is similar to other Boc-protected amino acids and Fmoc-protected amines.
Cetylpyridinium chloride: and domiphen bromide are structurally similar compounds used in different applications, such as antimicrobial agents.
Uniqueness
The uniqueness of this compound lies in its specific combination of protective groups and the tetrahydropyrrole ring, which provides distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and pharmaceuticals.
Properties
IUPAC Name |
(3R,4S)-4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O6/c1-26(2,3)34-25(32)28-13-16(21(14-28)23(29)30)12-27-24(31)33-15-22-19-10-6-4-8-17(19)18-9-5-7-11-20(18)22/h4-11,16,21-22H,12-15H2,1-3H3,(H,27,31)(H,29,30)/t16-,21-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXRNGHFRLIGKQ-KKSFZXQISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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